Boiling Point Comparison: 2,3,5-Isomer vs. 2,4,6-Isomer
The boiling point is a primary physical property used for compound identification and purification via distillation. The 2,3,5-isomer exhibits a boiling point of 126-127 °C . In contrast, the 2,4,6-trifluorotoluene isomer has a significantly lower predicted boiling point of 106.0±35.0 °C at 760 mmHg [1]. This difference of approximately 20 °C is substantial and reflects the different intermolecular interactions resulting from the specific fluorine substitution pattern. For the closely related 2,3,4-isomer, the boiling point is reported as 126.00°C - 127.00°C , which is nearly identical to the 2,3,5-isomer. However, its density differs, as shown in the next evidence item.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 126-127 °C |
| Comparator Or Baseline | 2,4,6-Trifluorotoluene: 106.0±35.0 °C (predicted); 2,3,4-Trifluorotoluene: 126.00-127.00 °C |
| Quantified Difference | ~20 °C lower for 2,4,6-isomer; <1 °C difference for 2,3,4-isomer |
| Conditions | At 760 mmHg (for target and 2,4,6-isomer); Not specified for 2,3,4-isomer |
Why This Matters
This 20 °C difference confirms that 2,3,5-trifluorotoluene cannot be substituted with the 2,4,6-isomer in a distillation process without a complete re-validation of the purification protocol, ensuring scientific rigor and preventing costly synthetic failures.
- [1] ChemSpider. 2,4,6-Trifluorotoluene (CSID:2062786). View Source
